![molecular formula C13H17NO2S2 B5870050 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid](/img/structure/B5870050.png)

4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

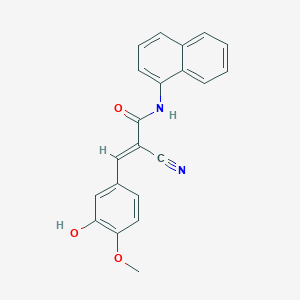

4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid, also known as DECA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DECA is a thiol-based compound that has shown promising results in various biochemical and physiological studies.

Mécanisme D'action

The mechanism of action of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid is not fully understood. However, it is believed that 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid acts by selectively targeting thiols in biological systems. Thiols are important biomolecules that play a crucial role in various biological processes, including cellular signaling, protein folding, and antioxidant defense. 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been shown to selectively target thiols and disrupt their function, leading to various biological effects.

Biochemical and Physiological Effects:

4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid is its ability to selectively detect thiols in complex biological systems. Additionally, 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been shown to have various biological effects, making it an ideal candidate for various scientific research applications. However, 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has some limitations for lab experiments, including its potential toxicity and instability in certain biological systems.

Orientations Futures

There are several future directions for the study of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid. One potential direction is the development of more selective and sensitive probes for the detection of thiols in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid and its potential applications in cancer research and the treatment of inflammatory diseases. Finally, the development of more stable and less toxic forms of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid could lead to its wider use in scientific research.

Méthodes De Synthèse

The synthesis of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid involves the reaction of 4-chloromethyl benzoic acid with diethylamine, followed by the reaction of the resulting intermediate with carbon disulfide. This reaction results in the formation of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid as a yellow solid. The synthesis of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid is relatively simple and can be performed in a laboratory setting with ease.

Applications De Recherche Scientifique

4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid is its use as a fluorescent probe for the detection of thiols in biological samples. 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been shown to selectively detect thiols in the presence of other biological molecules, making it an ideal candidate for thiols detection in complex biological systems.

4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has also been studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, 4-({[(diethylamino)carbonothioyl]thio}methyl)benzoic acid has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Propriétés

IUPAC Name |

4-(diethylcarbamothioylsulfanylmethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S2/c1-3-14(4-2)13(17)18-9-10-5-7-11(8-6-10)12(15)16/h5-8H,3-4,9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJNLIRERMFRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)

![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)

![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)

![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)

![2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5870035.png)

![N-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5870047.png)

![2-fluoro-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5870053.png)

![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)

![2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5870071.png)